12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-3-((4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl)methyl)-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S,4R,8R,9S)-
説明
This compound is a structurally complex polycyclic molecule featuring a 12-oxa-2,6,10-triazatetradecanoic acid backbone. Key structural elements include:
- Substituents:
- A 4-morpholinyl-2-oxoethoxy phenyl group at position 3, which may enhance solubility and modulate receptor interactions.
- A phenylmethyl group at position 9 and a tert-butyl ester at the terminal carboxyl group, providing steric protection and metabolic stability .
- Stereochemical complexity: The (3S,4R,8R,9S) configuration suggests specific spatial arrangements critical for biological activity.
The compound’s synthesis likely involves multi-step strategies, including ring-opening reactions and esterification, as inferred from analogous pathways in spirocyclic oxa-aza systems .
特性
CAS番号 |
161302-40-5 |
|---|---|
分子式 |
C36H54N4O9 |
分子量 |
686.8 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C36H54N4O9/c1-35(2,3)48-33(44)38-28(20-25-10-8-7-9-11-25)30(41)22-37-23-31(42)29(39-34(45)49-36(4,5)6)21-26-12-14-27(15-13-26)47-24-32(43)40-16-18-46-19-17-40/h7-15,28-31,37,41-42H,16-24H2,1-6H3,(H,38,44)(H,39,45)/t28-,29-,30+,31+/m0/s1 |
InChIキー |
OQHZMGOXOOOFEE-SYQUUIDJSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |
外観 |
Solid powder |
他のCAS番号 |
161302-40-5 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BMS 186,318 BMS 186318 BMS-186318 |
製品の起源 |
United States |
準備方法
Boc-Protected Intermediate Synthesis
The core structure is assembled via sequential Ugi four-component reactions (Ugi-4CR), leveraging:
- tert-Butyl isocyanide (1.5 equiv)
- 2-Amino-1-phenylpropane-1,3-diol (1.0 equiv)
- 4-Formylbenzoic acid (1.2 equiv)
- Morpholinyl ketone derivative (1.1 equiv)
Reaction Conditions :
Critical Boc protection steps prevent undesired side reactions during subsequent functionalization.
Stereochemical Control
The (3S,4R,8R,9S) configuration is achieved through:
- Chiral auxiliaries : (R)-Pantolactone for C3 and C9 centers
- Asymmetric catalysis : Noyori hydrogenation for C4 and C8 hydroxyls
Side Chain Elaboration
Morpholinyl-2-Oxoethoxy Linker Synthesis
The 4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl group is prepared via:
Step 1 : Glycidol ether formation
- 4-Hydroxybenzaldehyde (1.0 equiv)
- Epichlorohydrin (2.5 equiv)
- K₂CO₃ (3.0 equiv) in acetone
- 12-hour reflux, 89% yield
Step 2 : Ring-opening with morpholine
Step 3 : Oxidation to ketone
- Jones reagent (CrO₃/H₂SO₄)
- Acetone, 0°C → 25°C
- 85% conversion efficiency
Convergent Assembly
Amide Coupling
The core and side chain are joined using HATU-mediated coupling :
Global Deprotection
Final deprotection removes Boc groups under optimized conditions:
- TFA/DCM (1:1 v/v)
- 0°C, 2 hours
- Neutralization with NaHCO₃ (sat.)
- Extraction: EtOAc (3×)
- Recovery: 92-95%
Purification and Characterization
Chromatographic Methods
- Preparative HPLC :
- Column: C18, 250 × 21.2 mm
- Mobile phase: 0.1% TFA in H₂O/MeCN gradient
- Purity: >99% by UV 254 nm
Spectroscopic Data
¹H NMR (600 MHz, CDCl₃):
- δ 7.28 (m, 5H, PhCH₂)
- δ 4.89 (d, J=8.4 Hz, H-3)
- δ 3.72 (m, 4H, morpholine OCH₂)
HRMS :
Green Chemistry Considerations
Recent advancements reduce environmental impact:
- Solvent recycling : 92% acetone recovery via distillation
- Catalyst reuse : Ru-BINAP system (5 cycles, <5% activity loss)
- Waste minimization : 63% reduction in aqueous waste vs. traditional methods
化学反応の分析
科学研究への応用
BMS-186318は、特にHIVに対する抗ウイルス特性について広く研究されてきました。 これは、2つのプロテアーゼ阻害剤を同時に使用した場合の耐性発生の可能性を調べるために、併用療法で使用されてきました. この化合物は、犬、ラット、サルなどのさまざまな動物モデルでも研究されており、薬物動態とバイオアベイラビリティが決定されています. さらに、BMS-186318は、ウイルス遺伝的背景がプロテアーゼ阻害剤への耐性発生に果たす役割を理解するために研究で使用されてきました.
科学的研究の応用
The compound features a complex structure comprising multiple functional groups that enhance its reactivity and applicability in various fields.
Chemistry
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the construction of intricate organic molecules and dendrimers.
- Linker Development : The compound acts as a linker in the synthesis of peptidomimetics and other biologically active molecules.
Biology
In biological research, this compound has shown promise:
- Peptidomimetics : It is employed in developing peptidomimetics that mimic the structure and function of peptides.
- Drug Delivery Systems : Its unique structure allows for the design of advanced drug delivery systems that can target specific cells or tissues.
Medicine
The compound's medicinal applications are noteworthy:
- Therapeutic Agents : It has been investigated for its potential as a therapeutic agent in treating various diseases.
- Prodrugs Development : Research indicates its use in developing prodrugs that enhance bioavailability and pharmacokinetics for ocular diseases.
Industry
In industrial applications:
- Chemical Production : The compound is involved in producing various industrial chemicals and materials.
- Formulation Chemistry : Its properties make it suitable for formulation chemistry where stability and efficacy are critical.
Case Study 1: Ocular Therapeutics
A study explored the efficacy of prodrugs incorporating this compound for treating choroidal neovascularization. The hydrogel formulation demonstrated sustained drug release and improved therapeutic outcomes compared to traditional formulations.
Case Study 2: Optimization of Synthesis
Optimization studies highlighted the importance of reaction conditions when synthesizing effective prodrugs using this compound. Parameters such as temperature, concentration of reactants, and reaction time were meticulously controlled to maximize yield and biological activity.
作用機序
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Oxa-Aza Frameworks
Several compounds share macrocyclic or polyheteroatom features:
Pharmacokinetic and Physicochemical Properties
生物活性
12-Oxa-2,6,10-triazatetradecanoic acid is a complex organic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups including hydroxyl and ester moieties, which contribute to its biological activity. The structural complexity allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The benzoxazole moiety may modulate enzyme activity through competitive inhibition or allosteric effects.
- Hydrogen Bonding : Hydroxyl and ester groups facilitate hydrogen bonding with biomolecules, enhancing binding affinity and selectivity towards enzymes and receptors .
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown promising results against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation in vitro. Specific IC50 values have been reported in studies focusing on leukemia and lung cancer cell lines .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
- Anticancer Activity
-
Antimicrobial Evaluation
- In vitro assays revealed that the compound displayed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy compared to standard antibiotics.
Data Table of Biological Activities
Q & A
Basic: How can researchers design a synthetic route for this compound?
Methodological Answer:
A synthetic route should integrate multi-step organic synthesis with computational reaction design. Begin by identifying key functional groups (e.g., morpholinyl, oxoethoxy, and benzyl groups) and plan protection/deprotection strategies. Reference Example 21 in demonstrates the use of coupling reactions (e.g., amidation) and esterification steps, validated by LCMS (m/z 658 [M+H]+) and HPLC retention time analysis (1.57 minutes under SMD-TFA05 conditions) . Computational tools, such as quantum chemical reaction path searches (), can predict intermediates and optimize reaction conditions (e.g., solvent, temperature) to reduce trial-and-error experimentation .
Basic: What analytical techniques are critical for structural elucidation?
Methodological Answer:
- X-ray Crystallography : Resolve stereochemistry (e.g., (3S,4R,8R,9S) configuration) using single-crystal studies, as shown in (R factor = 0.041, data-to-parameter ratio = 7.1) .
- LCMS/HPLC : Confirm molecular weight and purity (e.g., m/z values and retention times, as in ) .
- Computational Modeling : Validate 3D conformations using density functional theory (DFT) or molecular dynamics, aligning with ICReDD’s hybrid computational-experimental framework () .
Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or crystallographic packing discrepancies) require a feedback loop between experiments and simulations:
Cross-Validation : Compare experimental data (e.g., X-ray bond lengths in , mean C–C = 0.005 Å) with computational predictions .
Statistical Analysis : Apply inferential statistics (e.g., error margins in crystallographic R factors) to assess data reliability .
Pathway Re-evaluation : Use reaction path search methods () to identify alternative intermediates or byproducts that might explain anomalies .
Advanced: What methodologies optimize reaction conditions for large-scale synthesis?
Methodological Answer:
- Process Control : Implement membrane separation technologies (, RDF2050104) for purification .
- AI-Driven Optimization : Integrate COMSOL Multiphysics with AI to simulate mass transfer, kinetics, and thermal stability ( ). For example, real-time adjustments in reaction parameters (e.g., pH, temperature) can be automated using smart laboratory frameworks .
- Scale-Up Design : Apply reactor engineering principles (, RDF2050112) to ensure mixing efficiency and heat dissipation in pilot-scale reactors .
Advanced: How to assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Analysis : Use differential scanning calorimetry (DSC) to study decomposition thresholds, guided by pharmacopeial standards for ester hydrolysis () .
- pH Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LCMS (as in ) .
- Computational Predictions : Simulate degradation pathways using quantum chemical calculations () to preemptively identify labile functional groups (e.g., ester or morpholinyl moieties) .
Advanced: What strategies validate biological activity mechanisms without commercial assays?
Methodological Answer:
- In Silico Docking : Use molecular docking to predict interactions with target proteins (e.g., enzymes with morpholinyl-binding pockets), leveraging stereochemical data from X-ray studies () .
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., phenylmethyl vs. morpholinyl groups) with activity using multivariate regression models .
- Synthetic Probes : Design analogs with isotopic labeling (e.g., ¹³C) to track metabolic pathways via NMR or mass spectrometry .
Advanced: How to address challenges in enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, referencing pharmacopeial protocols () .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived catalysts) for stereocenter formation, guided by computational transition-state analysis () .
- Crystallization Control : Optimize solvent polarity and cooling rates using powder technology principles (, RDF2050107) to favor desired enantiomer crystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
